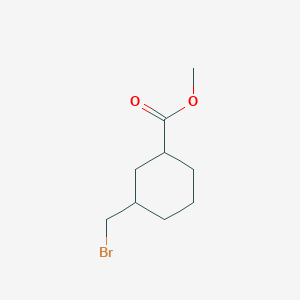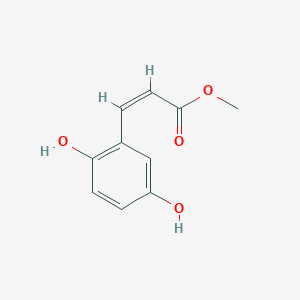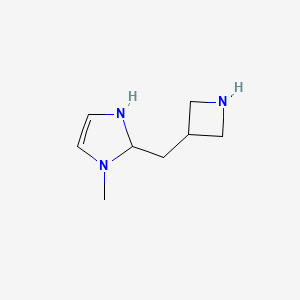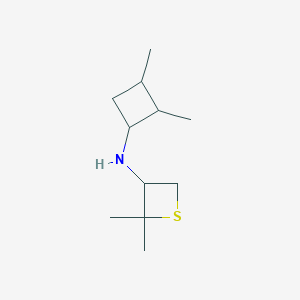
1-(3-Bromo-4-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenyl)propan-1-amine is an organic compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the bromination and fluorination of a phenylpropane precursor. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom.
Fluorination: Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to add the fluorine atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the amine group.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It is employed in studying the interactions of halogenated amines with biological systems, providing insights into enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-fluorophenyl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)propan-1-amine
- 1-(3-Bromo-4-methylphenyl)propan-1-amine
- 1-(3-Bromo-4-iodophenyl)propan-1-amine
Comparison: Compared to its analogs, 1-(3-Bromo-4-fluorophenyl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and biological interactions.
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9H,2,12H2,1H3 |
InChI Key |
JRQFMBOKOUBRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)
![4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12980707.png)






![tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)
